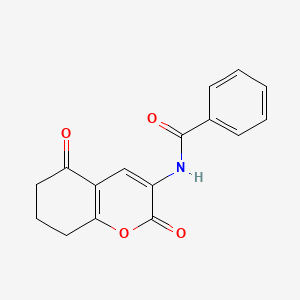

N-(2,5-dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl)benzamide

Description

N-(2,5-Dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl)benzamide is a bicyclic compound featuring a fused chromenone (2H-chromen-2,5-dione) core and a benzamide substituent at the 3-position. This structure is synthesized via condensation reactions involving 1,3-cyclohexanedione derivatives and benzoyl-containing reagents. Key methods include:

- Reaction of 1,3-cyclohexanedione with hippuric acid in acetic anhydride using one-carbon synthons like triethyl orthoformate .

- Treatment with methyl 2-benzoyl-aminomethyl-3-dimethylamino propenoate .

- Acid-catalyzed cyclization of 3-benzamido-pyran-2-one precursors .

Characterization via IR, NMR, and elemental analysis confirms its structure .

Properties

IUPAC Name |

N-(2,5-dioxo-7,8-dihydro-6H-chromen-3-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO4/c18-13-7-4-8-14-11(13)9-12(16(20)21-14)17-15(19)10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQZMDTJXDDZFJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C(=O)O2)NC(=O)C3=CC=CC=C3)C(=O)C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50396889 | |

| Record name | Benzamide, N-(5,6,7,8-tetrahydro-2,5-dioxo-2H-1-benzopyran-3-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50396889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92856-34-3 | |

| Record name | Benzamide, N-(5,6,7,8-tetrahydro-2,5-dioxo-2H-1-benzopyran-3-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50396889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of N-(2,5-dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl)benzamide can be achieved through a novel one-pot three-step method. This method involves the hydrolysis of 4-cyanobuta-1,3-dienolate salts. The process begins with the reaction of 1,3-cyclohexanediones, dimethylformamide dimethylacetal, and various N-substituted cyanacetamides . This approach allows for the rapid generation of a library of chromene derivatives, making it highly efficient for industrial production.

Chemical Reactions Analysis

N-(2,5-dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl)benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

N-(2,5-dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl)benzamide has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cell proliferation. In medicine, it is being explored for its anti-inflammatory and antioxidant properties. Additionally, in the industry, it is used in the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of N-(2,5-dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl)benzamide involves its interaction with various molecular targets and pathways. It is known to inhibit enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. By inhibiting these enzymes, the compound can reduce inflammation and oxidative stress. Additionally, it may interact with DNA and proteins, leading to the modulation of gene expression and protein function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chromenone Derivatives with Varying Ring Sizes

The fused ring size in chromenone derivatives significantly impacts physical and spectroscopic properties. Key examples from include:

| Compound Name | Fused Ring Size | Molecular Formula | Melting Point (°C) | IR (C=O stretch, cm⁻¹) | ¹H-NMR (δ, ppm) |

|---|---|---|---|---|---|

| N-(2-Oxo-2,5,6,7-tetrahydrocyclopenta[b]pyran-3-yl)benzamide (5a) | Cyclopentane | C₁₅H₁₃NO₃ | 177–179 | 1715, 1685 | 2.50–2.80 (m, 4H, CH₂), 7.45–8.10 (m, 5H, Ar-H) |

| Target Compound (5b) | Cyclohexane | C₁₆H₁₅NO₃ | 124–125 | 1710, 1680 | 1.60–1.80 (m, 4H, CH₂), 2.50–2.70 (m, 2H, CH₂), 7.40–8.05 (m, 5H, Ar-H) |

| N-(2-Oxo-2,5,6,7,8,9-hexahydrocyclohepta[b]pyran-3-yl)benzamide (5c) | Cycloheptane | C₁₇H₁₇NO₃ | 138–140 | 1705, 1675 | 1.50–1.90 (m, 6H, CH₂), 2.60–2.80 (m, 2H, CH₂), 7.45–8.10 (m, 5H, Ar-H) |

Key Observations :

- Melting Points : Smaller fused rings (e.g., cyclopentane in 5a) exhibit higher melting points due to increased molecular rigidity .

- Spectroscopy : The C=O IR stretches shift slightly (1715 → 1705 cm⁻¹) as ring size increases, reflecting reduced ring strain. NMR signals for CH₂ groups broaden with larger rings due to conformational flexibility .

Substituent Variations on the Benzamide Group

Examples include:

N-(2,5-Dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl)-4-methylbenzenecarboxamide

- Structure : Features a 4-methyl group on the benzamide ring.

- Properties: Limited data are available, but the methyl group likely enhances lipophilicity compared to the parent compound. Safety protocols highlight its use in research settings .

N-(Phenylcarbamoyl)benzamide Derivatives

Benzamide Derivatives with Heteroatom Substituents

Compounds like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () and those in feature hydroxyl or alkoxy groups, enabling metal coordination or enhanced solubility. However, their chromenone-free structures limit direct comparability .

Research Implications and Gaps

- Structure-Activity Relationships (SAR) : Larger fused rings (e.g., 5c) may improve pharmacokinetic profiles due to increased lipophilicity, but in vitro/in vivo data are lacking.

- Substituent Effects : Methyl or alkoxy groups on benzamide could modulate bioactivity, warranting further exploration .

Biological Activity

N-(2,5-dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl)benzamide is a compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

- Molecular Formula : C17H12N2O4

- Molecular Weight : 312.29 g/mol

- CAS Number : 115227-92-4

The structure features a chromene moiety linked to a benzamide group, which is crucial for its biological interactions.

1. Antitumor Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

- IC50 Values : Studies have reported IC50 values in the low micromolar range against A431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cell lines, suggesting potent antitumor properties12.

The mechanism by which this compound exerts its antitumor effects appears to involve:

- Inhibition of Bcl-2 : Molecular dynamics simulations suggest that the compound interacts with Bcl-2 protein primarily through hydrophobic contacts, leading to apoptosis in cancer cells2.

3. Antioxidant Properties

This compound also demonstrates antioxidant activity. The presence of the chromene structure is associated with scavenging free radicals, which can mitigate oxidative stress in biological systems3.

Case Studies

Several studies have contributed to understanding the biological activity of this compound:

-

Study on Antitumor Activity :

- A study assessed the cytotoxicity of various derivatives of chromene compounds against cancer cells. The results indicated that modifications to the benzamide group enhanced activity against specific cell lines1.

-

Molecular Docking Studies :

- Docking studies revealed that this compound binds effectively to target proteins involved in tumor progression and survival pathways2.

-

Antioxidant Activity Assessment :

- A comparative analysis demonstrated that this compound showed superior antioxidant capabilities compared to traditional antioxidants like ascorbic acid and tocopherol3.

Data Table: Biological Activities and IC50 Values

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.